BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis of THP-CH3-Ethyl
Propionate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: THP-CH3-ethyl propionate

Cat. No.: B3351408

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for THP-
CH3-ethyl propionate, a molecule of interest in synthetic chemistry. While comprehensive
experimental data remains elusive in publicly accessible literature, this document outlines the
expected spectroscopic characteristics based on its chemical structure and data from related
compounds.

Chemical Structure and Properties

Systematic Name: Ethyl 2-(oxan-2-yloxy)propanoate[1] Synonyms: THP-CH3-ethyl
propionate, Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester[1] Molecular
Formula: C10H1804[1] Molecular Weight: 202.25 g/mol [1]

Spectroscopic Data Summary

Comprehensive, experimentally-derived NMR and mass spectrometry data for THP-CH3-ethyl
propionate are not readily available in peer-reviewed journals or public spectral databases.
The following tables present predicted data based on the analysis of its constituent functional
groups and comparison with analogous structures.

Table 1: Predicted *"H NMR Spectroscopic Data
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
O-CH-0 (anomeric
~4.6 m 1H
proton of THP)
-O-CH2-CHs (ethyl
~4.1 q 2H
ester)
~3.8& ~35 m 2H -O-CHz2- (of THP ring)
~4.0 q 1H -O-CH(CHs)-
-CH2-CH2-CHz2- (of
~1.8-1.5 m 6H _
THP ring)
~1.3 d 3H -CH(CH3)-
~1.2 t 3H -CHz-CHs (ethyl ester)

Note: Predicted values are based on standard chemical shift tables and data for similar

compounds. Actual experimental values may vary.

. 1 13

Chemical Shift (ppm)

Assignment

~173 C=0 (ester carbonyl)

~98 O-CH-0 (anomeric carbon of THP)
~75 -O-CH(CHs)-

~62 -O-CHz2- (of THP ring)

~60 -O-CHz-CHs (ethyl ester)

~30, ~25, ~19 -CHz2-CH2-CHz2- (of THP ring)

~18 -CH(CHs)-

~14 -CHz-CHs (ethyl ester)
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Note: Predicted values are based on standard chemical shift tables and data for similar
compounds. Actual experimental values may vary.

Table 3: Predicted Mass Spectrometry Data
m/z lon

202.12 [M]* (Molecular lon)

157.08 [M - OCH2CHs]*

101.06 [M - CsHoO]* (loss of THP group)
85.06 [CsHeO]* (THP oxonium ion)

Note: Predicted fragmentation patterns are based on common fragmentation pathways for
esters and ethers.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for THP-CH3-ethyl
propionate are not available. However, a general methodology for obtaining such data would
involve the following steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of purified THP-CH3-ethyl propionate
in a suitable deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra on a spectrometer operating at a standard
frequency (e.g., 400 or 500 MHz for 1H).

¢ IH NMR Parameters:
o Number of scans: 16-32
o Relaxation delay: 1-2 seconds

o Pulse width: Calibrated 90° pulse
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o Spectral width: Appropriate range to cover all proton signals (e.g., 0-10 ppm)

e 13C NMR Parameters:
o Number of scans: 1024 or more, depending on sample concentration
o Relaxation delay: 2-5 seconds
o Pulse program: Standard proton-decoupled pulse sequence
o Spectral width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm)

o Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction. Chemical shifts should be
referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable ionization source. For a volatile compound like an ethyl ester, Electron lonization
(El) or Electrospray lonization (ESI) could be employed.

e lonization:

o EI: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and
fragmentation.

o ESI: Dissolve the sample in a suitable solvent and pass it through a charged capillary to
generate protonated molecules [M+H]* or other adducts.

o Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).

o Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to
detect the molecular ion and key fragment ions.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of a chemical compound like THP-CH3-ethyl propionate.

Data Interpretation

Structure_Validation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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